molecular formula C30H46O2 B073049 4,4'-Ethylenebis(2,6-di-tert-butylphenol) CAS No. 1516-94-5

4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Cat. No.: B073049
CAS No.: 1516-94-5
M. Wt: 438.7 g/mol
InChI Key: LRRMGPGVHYPBPL-UHFFFAOYSA-N
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Description

4,4’-Ethylenebis(2,6-di-tert-butylphenol) is a synthetic antioxidant widely used in various industrial applications. This compound, with the molecular formula C30H46O2, is known for its ability to stabilize polymers and prevent oxidative degradation. It is particularly effective in enhancing the longevity and performance of materials exposed to high temperatures and oxidative environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) typically involves the alkylation of phenol or 2-tert-butylphenol with isobutene . This process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired bisphenol compound.

Industrial Production Methods: In industrial settings, the production of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sterically hindered phenolic groups, which provide stability and resistance to degradation .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, often facilitated by catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can further react to form more complex structures .

Scientific Research Applications

4,4’-Ethylenebis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 4,4’-Ethylenebis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to materials and biological systems. This activity is facilitated by the phenolic groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Uniqueness: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is unique due to its specific molecular structure, which provides enhanced stability and resistance to oxidative degradation compared to other phenolic antioxidants. Its ability to function effectively under a wide range of conditions makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMGPGVHYPBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934300
Record name 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-94-5
Record name 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Ethylenebis(2,6-di-tert-butylphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The electrolysis cell was charged with 300 milliliters of 10 percent aqueous acetonitrile and 6.9 grams (0.03 mole) of tetraethylammonium perchlorate. Nitrogen gas was passed through the system while 4.4 grams (0.02 mole) of 2,6-di-t-butyl-4-methylphenol, and 0.108 gram (0.002 mole) of sodium methoxide were added. The electrolysis was conducted at ambient temperatures under a nitrogen atmosphere at an anode potential of +0.35 volt (versus the saturated calomel electrode). The initial current of 210 milliamperes decreased to 16 milliamperes over the 10-hour electrolysis period. Upon completion of the electrolysis, the reaction mixture was acidified with 2.0 milliliters of concentrated hydrochloric acid and allowed to stand overnight (about 15 hours). The graphite felt anode was washed with two 50-milliliter portions of chloroform to remove the precipitate which had collected thereon during both the electrolysis and the standing period. The chloroform solution was dried over anhydrous magnesium sulfite and evaporated in vacuo to yield pure crystals of 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane (3.88 grams, 88.6 percent), melting point 170°-171° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.108 g
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.9 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six

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